Cas no 1536984-16-3 (2-bromo-3,5-dichlorothiophene)

2-Bromo-3,5-dichlorothiophene is a halogenated thiophene derivative widely used as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its distinct bromo- and dichloro-substitution pattern offers selective reactivity, facilitating cross-coupling reactions and further functionalization. The compound’s stability and high purity make it suitable for precise synthetic applications. Its structural features also contribute to its utility in the development of conjugated systems for electronic materials. Strict quality control ensures consistency in research and industrial processes, meeting the demands of complex synthetic pathways.
2-bromo-3,5-dichlorothiophene structure
2-bromo-3,5-dichlorothiophene structure
Product Name:2-bromo-3,5-dichlorothiophene
CAS No:1536984-16-3
MF:C4HBrCl2S
MW:231.925737142563
CID:4604613
PubChem ID:81718592
Update Time:2025-06-11

2-bromo-3,5-dichlorothiophene Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-3,5-dichlorothiophene
    • Inchi: 1S/C4HBrCl2S/c5-4-2(6)1-3(7)8-4/h1H
    • InChI Key: ZGSBEZDVYAEATI-UHFFFAOYSA-N
    • SMILES: C1(Br)SC(Cl)=CC=1Cl

Computed Properties

  • Exact Mass: 229.83594g/mol
  • Monoisotopic Mass: 229.83594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 90.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 28.2Ų

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2-bromo-3,5-dichlorothiophene Related Literature

Additional information on 2-bromo-3,5-dichlorothiophene

2-Bromo-3,5-Dichlorothiophene: A Comprehensive Overview

2-Bromo-3,5-dichlorothiophene (CAS No. 1536984-16-3) is a heterocyclic compound with a thiophene ring substituted with bromine and chlorine atoms at specific positions. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its unique electronic properties and potential applications. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of 2-bromo-3,5-dichlorothiophene.

The thiophene ring in 2-bromo-3,5-dichlorothiophene is a five-membered aromatic system containing one sulfur atom. The substitution pattern of bromine at position 2 and chlorine atoms at positions 3 and 5 imparts distinct electronic and steric effects on the molecule. These effects are crucial in determining its reactivity and applicability in various chemical reactions. Recent studies have highlighted the importance of such substitution patterns in tuning the electronic properties of thiophene derivatives for applications in organic electronics.

One of the most notable applications of 2-bromo-3,5-dichlorothiophene is in the synthesis of advanced materials for optoelectronic devices. Researchers have demonstrated that this compound can serve as a building block for constructing π-conjugated systems, which are essential components in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). The bromine and chlorine substituents facilitate efficient charge transport and enhance the stability of these materials under operational conditions.

Furthermore, 2-bromo-3,5-dichlorothiophene has shown promise in the field of medicinal chemistry. Its ability to act as a bioisostere or a scaffold for drug design has been explored in recent studies. The compound's unique electronic properties make it an attractive candidate for developing novel therapeutic agents targeting specific biological pathways. For instance, derivatives of 2-bromo-3,5-dichlorothiophene have been investigated for their potential anti-inflammatory and anticancer activities.

The synthesis of 2-bromo-3,5-dichlorothiophene typically involves multi-step reactions that require precise control over regioselectivity and reaction conditions. One common approach involves the bromination of 3,5-dichlorothiophene using a brominating agent such as N-bromosuccinimide (NBS) under specific conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.

In terms of environmental impact, 2-bromo-3,5-dichlorothiophene has been studied for its biodegradation potential and toxicity profile. While initial studies suggest that it may not pose significant risks under normal usage conditions, further research is required to fully understand its environmental fate and effects on ecosystems.

Looking ahead, the demand for 2-bromo-3,5-dichlorothiophene is expected to grow as new applications emerge across various industries. Its role as a versatile building block in organic synthesis positions it as a key compound in both academic research and industrial development.

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